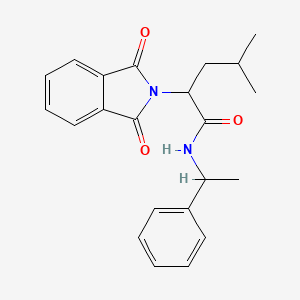![molecular formula C24H21N3OS2 B3946150 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3946150.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide
描述
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide, commonly known as BTA-EG6, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. BTA-EG6 is a small molecule inhibitor that can selectively target and modulate the activity of certain enzymes and signaling pathways, making it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of BTA-EG6 involves its ability to selectively bind to and inhibit the activity of certain enzymes and signaling pathways. Specifically, BTA-EG6 has been shown to target and modulate the activity of protein kinases, which are enzymes that play a critical role in cell signaling and regulation. By inhibiting the activity of these enzymes, BTA-EG6 can disrupt key biological processes and pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTA-EG6 are diverse and depend on the specific biological system being studied. In cancer cells, BTA-EG6 has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation and tumor growth. In neurodegenerative diseases, BTA-EG6 has been shown to modulate the activity of certain proteins involved in neuronal signaling and survival, potentially offering a new approach to treating these conditions. Additionally, BTA-EG6 has been shown to modulate immune responses and inflammation, suggesting potential applications in autoimmune and inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of BTA-EG6 is its selectivity for certain enzymes and signaling pathways, which allows for precise modulation of specific biological processes. Additionally, BTA-EG6 is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation of BTA-EG6 is its potential toxicity and off-target effects, which must be carefully monitored and controlled in experiments.
未来方向
There are many potential future directions for research on BTA-EG6, including:
1. Investigating the role of BTA-EG6 in modulating immune responses and inflammation in different disease models.
2. Developing more selective and potent inhibitors based on the structure of BTA-EG6.
3. Studying the effects of BTA-EG6 on different types of cancer cells and tumors to identify potential therapeutic targets.
4. Investigating the potential of BTA-EG6 as a treatment for neurodegenerative diseases.
5. Exploring the use of BTA-EG6 in combination with other drugs or therapies to enhance its efficacy and reduce toxicity.
Overall, BTA-EG6 is a promising compound with a wide range of potential applications in biomedical research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic uses.
科学研究应用
BTA-EG6 has been used in a variety of scientific studies to investigate its effects on different biological systems. One of the most promising applications of BTA-EG6 is in cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. BTA-EG6 has also been used to study the role of certain proteins in neurodegenerative diseases and to investigate the mechanisms underlying inflammation and immune responses.
属性
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS2/c1-15(2)16-10-12-17(13-11-16)22(28)27-24(29)25-19-7-5-6-18(14-19)23-26-20-8-3-4-9-21(20)30-23/h3-15H,1-2H3,(H2,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSCVXDUCKWBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(trifluoromethyl)phenyl]-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3946072.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3946085.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-bromophenyl)ethanone](/img/structure/B3946089.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3946094.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine oxalate](/img/structure/B3946096.png)
![N-benzyl-N-{2-[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]ethyl}acetamide](/img/structure/B3946102.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methylphenyl)thiourea](/img/structure/B3946111.png)

![N-[4-(dimethylamino)benzyl]-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]acetamide](/img/structure/B3946116.png)

![methyl 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946138.png)
![3-amino-N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide hydrochloride](/img/structure/B3946145.png)
![N-benzyl-5-[4-(3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946156.png)